molecular formula C20H14O2 B14168375 Methyl benzo[c]phenanthrene-5-carboxylate CAS No. 4215-50-3

Methyl benzo[c]phenanthrene-5-carboxylate

Cat. No.: B14168375
CAS No.: 4215-50-3
M. Wt: 286.3 g/mol
InChI Key: UKMMORYMNAYTAG-UHFFFAOYSA-N
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Description

Methyl benzo[c]phenanthrene-5-carboxylate is an organic compound with the molecular formula C20H14O2. It is a derivative of benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and potential applications in various fields. This compound is characterized by the presence of a methyl group and a carboxylate group attached to the benzo[c]phenanthrene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl benzo[c]phenanthrene-5-carboxylate typically involves the functionalization of benzo[c]phenanthrene. One common method includes the Friedel-Crafts acylation reaction, where benzo[c]phenanthrene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product is then subjected to esterification using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by esterification. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl benzo[c]phenanthrene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzo[c]phenanthrene-5-carboxylic acid.

    Reduction: Formation of benzo[c]phenanthrene-5-methanol.

    Substitution: Formation of halogenated or nitrated derivatives of benzo[c]phenanthrene.

Scientific Research Applications

Methyl benzo[c]phenanthrene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.

    Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl benzo[c]phenanthrene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[c]phenanthrene-5-carboxylic acid
  • Methyl benzo[c]phenanthrene-3-carboxylate
  • Benzo[c]phenanthrene-6-carboxylic acid

Uniqueness

Methyl benzo[c]phenanthrene-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.

Properties

CAS No.

4215-50-3

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

methyl benzo[c]phenanthrene-5-carboxylate

InChI

InChI=1S/C20H14O2/c1-22-20(21)18-12-14-11-10-13-6-2-3-7-15(13)19(14)17-9-5-4-8-16(17)18/h2-12H,1H3

InChI Key

UKMMORYMNAYTAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41

Origin of Product

United States

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